N-(benzo[d]thiazol-2-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide
Description
The compound N-(benzo[d]thiazol-2-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide (CAS: 79420-24-9) features a benzothiazole core linked via a thioacetamide bridge to a 1-(2,3-dimethylphenyl)-substituted imidazole. Its molecular formula is C₁₆H₁₂N₄OS₂, with a molecular weight of 340.423 g/mol .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS2/c1-13-6-5-8-16(14(13)2)24-11-10-21-20(24)26-12-18(25)23-19-22-15-7-3-4-9-17(15)27-19/h3-11H,12H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAJIRFKNGIOPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a detailed overview of the biological activity associated with this compound, including synthesis methods, structure-activity relationships (SAR), and findings from various studies.
1. Chemical Structure and Synthesis
This compound is a derivative of benzothiazole and imidazole, which are known for their diverse biological properties. The synthesis typically involves the reaction of 2-aminobenzothiazole with appropriate thioacetic acid derivatives under controlled conditions.
Synthesis Overview:
- Reagents: 2-Aminobenzothiazole, 2,3-dimethylphenyl isothiocyanate.
- Conditions: Reflux in an organic solvent (e.g., ethanol) for several hours.
- Yield: High purity through recrystallization and chromatography techniques.
2.1 Antimicrobial Activity
Research has shown that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various strains of bacteria and fungi:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Strong activity against MRSA | |
| Candida albicans | Effective at low concentrations | |
| Escherichia coli | Moderate activity |
Studies indicate that the presence of the benzothiazole moiety enhances the antimicrobial efficacy by disrupting microbial cell membranes or inhibiting critical enzymatic pathways.
2.2 Anticancer Properties
The anticancer potential of this compound has been explored in several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 (human epidermoid) | 1.61 ± 1.92 | Induction of apoptosis |
| U251 (glioblastoma) | 1.98 ± 1.22 | Cell cycle arrest |
The structure-activity relationship suggests that substitutions on the phenyl ring significantly influence cytotoxicity, with electron-donating groups enhancing activity against cancer cells by promoting interactions with target proteins involved in cell proliferation and survival pathways .
2.3 Anti-inflammatory Activity
The compound has also been investigated for its potential as a COX-2 inhibitor, which is crucial in mediating inflammatory responses:
In vivo studies have indicated that the compound may reduce inflammation markers in animal models, suggesting its therapeutic potential for inflammatory diseases.
3. Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
- Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for anticancer activity against various cell lines, revealing that modifications to the thiazole ring significantly impacted potency .
- Antifungal Activity Assessment : Research demonstrated that certain thiazole derivatives exhibited broad-spectrum antifungal activity against drug-resistant strains of Candida, indicating potential clinical applications .
- Structure-Based Drug Design : Molecular docking studies have been employed to predict interactions between this compound and target proteins involved in cancer progression and inflammation .
Scientific Research Applications
Synthetic Route
The synthetic route can be summarized as follows:
- Starting Materials : 2-Aminobenzothiazole and 2,3-dimethylphenylimidazole.
- Reaction Conditions : Conducted in anhydrous conditions using solvents like dichloromethane or DMF.
- Purification : The product is purified using recrystallization or chromatography techniques.
Biological Activities
N-(benzo[d]thiazol-2-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide exhibits a range of biological activities that make it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that benzothiazole derivatives possess significant antimicrobial properties. In a study evaluating various heteroarylated benzothiazoles, including this compound, it was found to have notable activity against a panel of pathogens including bacteria and fungi . The presence of specific substituents on the benzothiazole ring enhances its antibacterial efficacy, particularly against resistant strains like Staphylococcus aureus and Candida species .
Anticancer Properties
The compound has also been explored for its anticancer potential. Benzothiazole derivatives are known to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies suggest that modifications in the structure can lead to increased potency against specific cancer types .
Case Studies
Several case studies have documented the effectiveness of this compound in different applications:
- Antibacterial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicates that specific functional groups contribute to its efficacy .
- Antifungal Activity : In vitro tests showed promising results against drug-resistant fungal strains, suggesting potential for therapeutic development in treating fungal infections .
- Cancer Cell Lines : Research involving various cancer cell lines indicated that this compound could inhibit cell growth and induce apoptosis, making it a candidate for further investigation as an anticancer agent .
Summary of Applications
| Application Area | Description |
|---|---|
| Antimicrobial | Effective against bacteria and fungi, particularly resistant strains |
| Anticancer | Potential to inhibit growth in various cancer cell lines |
| Material Science | Used as a precursor for synthesizing advanced materials and dyes |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Variations and Substituent Effects
Key Structural Features
- Core Heterocycles : The compound combines benzothiazole (electron-deficient aromatic system) and imidazole (electron-rich heterocycle), linked by a thioacetamide group.
Comparison Table of Analogues
Spectral and Physicochemical Properties
- IR Spectroscopy :
- NMR Data :
- Melting Points :
Molecular Docking and Binding Modes
- highlights compound 9c (bromophenyl-substituted) in docking studies, showing interactions with active sites via halogen bonding . The target compound’s dimethylphenyl group may engage in π-π stacking or van der Waals interactions, altering binding affinity.
- identifies 6d as a VEGFR-2 inhibitor, with the nitro group positioning the compound in the ATP-binding pocket . Substituting nitro with dimethylphenyl could shift selectivity to other kinases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
